N-Chloro-L-alanine
Description
Significance of N-Chlorinated Amino Acids as Research Probes
The utility of N-Cl-AAs as research probes stems from their unique chemical properties. The polarized nitrogen-chlorine bond renders the nitrogen atom electron-deficient, making it susceptible to nucleophilic attack and the chlorine atom a potential electrophile. This reactivity allows N-Cl-AAs to serve as effective tools for studying reaction mechanisms, including oxidation and substitution reactions. centralasianstudies.org
In biological contexts, N-Cl-AAs are implicated in the antimicrobial activity of neutrophils, which release myeloperoxidase to catalyze the production of HOCl. researchgate.netresearchgate.net Studying the interactions of specific N-Cl-AAs, such as N-Chloro-L-alanine, with biological macromolecules like proteins and nucleic acids provides insights into the mechanisms of oxidative stress and cellular defense. Furthermore, derivatives of chlorinated amino acids are utilized as inhibitors to probe the function of specific enzymes. sigmaaldrich.comnih.gov For instance, β-chloro-L-alanine has been employed as an inhibitor of alanine (B10760859) aminotransferase to investigate metabolic pathways. sigmaaldrich.comnih.gov
Historical Context of this compound Studies
Early investigations into chlorinated amino acids were often linked to studies on the reactions of amino acids with chlorinating agents used for disinfection. Initial work focused on the formation and stability of these compounds in aqueous solutions. Kinetic studies on the oxidation of alanine by chloramine-T, a source of electrophilic chlorine, were reported as early as 1980, providing foundational knowledge on the reactivity of the amino acid's nitrogen atom. niscpr.res.in
Synthetic efforts involving chlorinated alanine derivatives for peptide synthesis were also documented in the early 1980s. A 1983 dissertation, for example, described attempts to synthesize unsymmetrical lanthionines using N-benzyloxycarbonyl-B-chloro-L-alanine as a starting material, highlighting the early interest in using such compounds as building blocks in organic synthesis. usu.edu These foundational studies paved the way for a more detailed understanding of the chemistry and potential applications of this compound.
Current Research Frontiers involving this compound
Modern research continues to explore the multifaceted nature of this compound and related compounds, with applications spanning environmental science, biochemistry, and medicine.
Degradation Mechanisms and Disinfection Byproducts: Recent computational studies have delved into the degradation mechanisms of N-chloro-α-amino acids, including N-chloro-alanine. acs.org These studies have elucidated competitive degradation pathways that are dependent on pH, leading to the formation of various products such as amines, carbonyls, α-keto acid anions, or nitriles. acs.org This research is crucial for understanding the formation of disinfection byproducts (DBPs) in chlorinated water and their potential environmental and health implications. csusb.edu
Enzyme Inhibition and Drug Discovery: The structurally related compound, β-chloro-L-alanine, continues to be a valuable tool in enzymology and drug discovery. It has been shown to inhibit alanine transaminase, an enzyme implicated in the resistance of fungal biofilms to certain antifungal treatments. nih.gov By inhibiting this enzyme, β-chloro-L-alanine can sensitize the biofilms to the effects of drugs like echinocandins. nih.gov This line of research opens avenues for developing new therapeutic strategies to combat antibiotic resistance. Furthermore, chloroalanine derivatives are utilized as building blocks in the synthesis of novel peptides and other bioactive compounds for pharmaceutical development. netascientific.comchemimpex.comontosight.ai
Peptide and Protein Chemistry: N-protected chloroalanine derivatives are important intermediates in peptide synthesis. netascientific.comusu.edu The chloro-substituent allows for selective chemical modifications, enabling the incorporation of non-natural amino acids into peptides to create structures with specific biological functions. netascientific.comnih.gov This is particularly relevant in protein engineering and the development of peptide-based therapeutics.
Interactive Data Table: Properties of Alanine Derivatives in Research
| Compound Name | CAS Number | Molecular Formula | Key Research Application |
| This compound | Not available | C3H6ClNO2 | Studying degradation mechanisms, DBP formation |
| β-Chloro-L-alanine | 51887-89-9 (HCl salt) | C3H6ClNO2 | Enzyme inhibitor (Alanine aminotransferase) |
| Boc-β-chloro-L-alanine | 71404-98-3 | C8H14ClNO4 | Peptide synthesis, drug development |
| N-Chloroacetyl-DL-alanine | 1190-32-5 | C5H8ClNO3 | Amino acid derivative for synthesis |
Structure
3D Structure
Properties
CAS No. |
70303-54-7 |
|---|---|
Molecular Formula |
C3H6ClNO2 |
Molecular Weight |
123.54 g/mol |
IUPAC Name |
(2S)-2-(chloroamino)propanoic acid |
InChI |
InChI=1S/C3H6ClNO2/c1-2(5-4)3(6)7/h2,5H,1H3,(H,6,7)/t2-/m0/s1 |
InChI Key |
TYZYNGFWGHGRBZ-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCl |
Canonical SMILES |
CC(C(=O)O)NCl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Pathways of N Chloro L Alanine
Direct N-Chlorination Procedures for L-Alanine
The direct chlorination of the nitrogen atom in L-alanine is a primary route to synthesize N-Chloro-L-alanine. This transformation involves the reaction of the amino group with an electrophilic chlorine source. The reaction can lead to the formation of N-monochloroalanine and, with sufficient chlorinating agent, the corresponding N,N-dichloroalanine. nih.govacs.org The nitrogen atom in the amine group possesses the highest electron density in the alanine (B10760859) molecule, making it a prime site for electrophilic substitution by a chlorine atom. researchgate.net
Chemical Reagents and Reaction Conditions for N-Chlorination
A range of chemical reagents and specific reaction conditions have been developed to achieve efficient N-chlorination of amino acids and their derivatives. The choice of reagent can influence reaction speed, yield, and the stability of the resulting N-chloro compound.
Commonly employed chlorinating agents include:
Hypochlorous Acid (HOCl): This reagent reacts rapidly with amino acids to form N-chloro derivatives. nih.gov The reaction between valine and chlorine, for instance, first yields N-monochlorovaline, which can then react further to form N,N-dichlorovaline. nih.gov
Calcium Hypochlorite (B82951) [Ca(OCl)₂]: This inexpensive and stable reagent, particularly when supported on moist alumina (B75360), provides a smooth and efficient method for the N-chlorination of various amides, carbamates, and protected amino acid esters. researchgate.net Reactions are typically stirred at a moderately elevated temperature (e.g., 40 °C) until the starting material is consumed. researchgate.net
Oxone® and Sodium Chloride (NaCl): The combination of Oxone® (potassium peroxymonosulfate) and NaCl on a wet alumina support serves as another effective system for N-chlorination. unich.it The active chlorinating species is generated in situ through the oxidation of the chloride anion by the monopersulfate. The reactions proceed in good yields when conducted in a solvent like chloroform (B151607) at around 45 °C. unich.it
tert-Butyl Hypochlorite (t-BuOCl): While effective, this reagent is known to be unstable and potentially hazardous, limiting its application. unich.it
Phosphorus Pentachloride (PCl₅): The reaction of α-amino acids with PCl₅ leads to the formation of α-ammonium-acylchloride salts, where the carboxylic acid group is chlorinated rather than the nitrogen atom. unipi.it This highlights the importance of reagent selection in targeting the desired functional group.
| Reagent System | Typical Substrate | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Calcium Hypochlorite on moist Alumina | Amides, Carbamates, Protected Amino Acid Esters | Chloroform (CHCl₃), 40 °C | Inexpensive, stable, and efficient, with high yields (90-99%). | researchgate.net |
| Oxone® and NaCl on wet Alumina | Amides, Lactams, Carbamates | Chloroform (CHCl₃), 45 °C | Effective method with very good yields; applicable to a broad range of substrates. | unich.it |
| Hypochlorous Acid (HOCl) | Free Amino Acids | Aqueous solution | Fast second-order reactions; forms both mono- and di-chloro species depending on stoichiometry. | nih.govnih.gov |
Stereochemical Considerations in N-Chlorination of L-Alanine
Maintaining the stereochemical integrity of the chiral α-carbon is a critical consideration during the synthesis of this compound. The N-chlorination reactions themselves, when performed under the mild conditions reported (e.g., temperatures around 40-45 °C), are generally not expected to cause racemization at the α-carbon. researchgate.netunich.it The reaction mechanism does not directly involve the chiral center.
However, subsequent reactions involving the N-chloro derivative or derivatization from other haloalanine precursors can lead to racemization. For example, in the conversion of carbobenzoxy-β-chloro-L-alanine ethyl ester to a diaminopropionic acid derivative via reaction with potassium phthalimide (B116566), racemization was observed to occur during the amination step. cdnsciencepub.com Therefore, while the initial N-chlorination of L-alanine likely preserves the L-configuration, the stereochemical outcome of any further transformations must be carefully evaluated.
Synthesis of this compound Esters and Amides
The synthesis of esters and amides of this compound can be achieved through two primary strategies: the direct N-chlorination of a pre-synthesized L-alanine ester or amide, or the esterification/amidation of this compound itself. The former approach is more commonly documented.
Research has demonstrated excellent results for the N-chlorination of protected amino acid esters using reagents like calcium hypochlorite on moist alumina. researchgate.net This method has been successfully applied to produce N-chloro derivatives of esters of various amino acids, including those with cyclopropane (B1198618) moieties, in high yields. researchgate.net Similarly, N-chlorination of amides and lactams proceeds efficiently under these conditions or with systems like Oxone®/NaCl. unich.it The direct amidation of carboxylic acids, including N-protected amino acids, can be accomplished using reagents such as B(OCH₂CF₃)₃, which proceeds with very low levels of racemization. acs.org
| Starting Material (Protected Alanine Ester) | Chlorinating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl (tert-butoxycarbonylamino)cyclopropylacetate | Ca(OCl)₂ on Al₂O₃ | Methyl (tert-butoxycarbonylchloroamino)cyclopropylacetate | 99 | researchgate.net |
| Methyl (benzyloxycarbonylamino)cyclopropylacetate | Ca(OCl)₂ on Al₂O₃ | Methyl (benzyloxycarbonylchloroamino)cyclopropylacetate | 96 | researchgate.net |
| N-Boc-L-Serine methyl ester | Oxone® / NaCl on Al₂O₃ | N-Chloro-N-Boc-L-Serine methyl ester | 92 | unich.it |
Derivatization from Haloalanine Precursors
Beyond direct N-chlorination, derivatives and analogues of this compound can be synthesized from other halogenated alanine precursors. A key starting material in this context is 3-chloroalanine (B1143638), a structural isomer of N-chloroalanine. wikipedia.orgnih.gov This compound, which can be synthesized from serine or L-cystine diester, serves as a versatile building block where the chlorine atom on the β-carbon is susceptible to nucleophilic displacement. cdnsciencepub.comwikipedia.org
Conversion of 3-Chloroalanine to Diaminopropionic Acid Derivatives
A notable derivatization pathway is the conversion of 3-chloroalanine into diaminopropionic acid (DAPr), a non-proteinogenic amino acid. One documented synthesis involves the reaction of carbobenzoxy-β-chloro-L-alanine ethyl ester with potassium phthalimide. cdnsciencepub.com This reaction proceeds via a nucleophilic substitution where the phthalimide anion displaces the chloride ion. Subsequent saponification and mild acid hydrolysis of the resulting phthalimido derivative yields α-carbobenzoxy-DL-diaminopropionic acid. cdnsciencepub.com A crucial finding in this specific pathway was that the amination step resulted in racemization, leading to a DL mixture of the final product. cdnsciencepub.com
Stereoselective Synthesis of Chiral this compound Analogues
The stereoselective synthesis of chiral analogues of this compound is essential for exploring structure-activity relationships in medicinal chemistry and for creating complex molecular architectures. These syntheses often rely on establishing new chiral centers with high diastereoselectivity or enantioselectivity.
Several advanced strategies are employed for this purpose:
Organometallic-Mediated Reactions: Highly stereoselective syntheses of peptide isosteres have been achieved using organocyanocopper-Lewis acid mediated reactions, demonstrating a powerful method for controlled C-C bond formation. acs.org
Diastereoselective Alkylations: The alkylation of enolates derived from protected proline esters has been studied extensively, with the diastereoselectivity being dependent on the N-protecting group and the alkylating agent. nih.gov This principle can be applied to the synthesis of α-substituted alanine analogues.
Stereodivergent Synthesis: Concise and highly diastereoselective syntheses have been developed for creating both cis- and trans-2-substituted 3-piperidinols, which are core motifs in many bioactive compounds. beilstein-journals.org Such stereodivergent approaches, which can produce either of two diastereomers from a common precursor, are valuable for creating a diverse range of chiral analogues.
Chiral Pool Synthesis: The use of readily available chiral molecules, such as amino acids, as starting materials is a common strategy. For instance, L-alanine has been used as a precursor in a multi-step synthesis to produce chiral 2-substituted 3-piperidinols. beilstein-journals.org Similarly, chrysin (B1683763) derivatives have been synthesized by introducing chiral amino acids like alanine and leucine (B10760876) to enhance biological activity. mdpi.com
These methods provide robust platforms for the synthesis of complex chiral molecules that are analogues of this compound, allowing for precise control over their three-dimensional structure.
Integration of this compound into Peptide Structures and Modified Amino Acid Synthesis
The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern peptide chemistry, enabling the development of novel structures with tailored properties. This compound, a synthetic amino acid, serves as a versatile building block for these advanced synthetic strategies. Its unique chemical properties facilitate its integration into peptides and subsequent derivatization.
Preparation of Peptides containing this compound Residues
The synthesis of peptides incorporating this compound (also known as β-chloro-L-alanine) can be achieved through two primary methodologies: the post-translational modification of serine residues within a pre-formed peptide or the direct coupling of a protected this compound unit during stepwise peptide synthesis. acs.org
One established method involves the direct chlorination of serine-containing peptides. Research has demonstrated that using phosphorus pentachloride in a chloroform solvent can effectively convert a serine residue into a β-chloroalanine unit within a di- or tripeptide sequence. acs.org This reaction proceeds cleanly and provides consistent yields. For instance, the chlorination of Z-Gly-Ser-OMe was accomplished with a specific rotation that indicated the reaction occurred without significant racemization. acs.org However, in certain contexts, such as when N-benzyloxycarbonyl-L-phenylalanine is the N-terminal unit of a tripeptide, the chlorination step can lead to the formation of oxazoline (B21484) hydrochlorides as byproducts. acs.org
An alternative and more direct approach is the incorporation of a β-chloro-L-alanine residue into a growing peptide chain using standard peptide coupling techniques. acs.org The carbodiimide (B86325) method has been successfully employed for this purpose. This involves condensing N-benzyloxycarbonyl-β-chloro-L-alanine with the appropriate amino acid ester to form the desired peptide linkage. acs.org This direct incorporation strategy avoids potential side reactions associated with the chlorination of larger, more complex peptides. Studies involving the synthesis of lanthionine (B1674491) analogs have also explored the use of N-benzyloxycarbonyl-B-chloro-L-alanine as a key intermediate, although attempts at nucleophilic displacement with the thiol function of L-cysteine were sometimes hindered by steric factors from adjacent amino acids like L-valine. usu.edu
The following table summarizes the synthesis of various peptides containing the β-chloroalanine (βClAla) moiety, highlighting the different synthetic strategies and protecting groups used.
Table 1: Synthesis of Peptides Containing β-Chloroalanine
| Entry | Peptide Derivative | Synthesis Method | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | Z-Gly-βClAla-OMe | Chlorination of Z-Gly-Ser-OMe | 91 | 110-111 |
| 2 | Z-Phe-βClAla-OMe | Chlorination of Z-Phe-Ser-OMe | 93 | 148-149 |
| 3 | Z-Gly-Phe-βClAla-OMe | Chlorination of Z-Gly-Phe-Ser-OMe | 82 | 165-167 |
| 4 | Z-Gly-Phe-βClAla-OMe | Coupling of Z-Gly-Phe with βClAla-OMe | 74 | 166-167 |
Data sourced from research on dehydroalanine (B155165) peptide synthesis. acs.org
Ribosomal Incorporation Strategies for N-acetyl-3,5-bis(chloromethyl)benzylthio-L-alanine in Peptide Library Construction
The ribosomal synthesis of peptides containing nonproteinogenic amino acids (npAAs) represents a powerful tool for generating vast and diverse peptide libraries for drug discovery and other applications. oup.comoup.com However, the ribosomal machinery exhibits high fidelity for the 20 canonical amino acids, and the incorporation of modified, particularly backbone-modified, npAAs is often inefficient. oup.comoup.com This inefficiency can stem from poor recognition of the npAA-tRNA complex by elongation factors (EF-Tu) or slow peptidyl transfer reactions within the ribosome's active site. oup.com
Despite these challenges, specialized techniques have been developed to enable the ribosomal incorporation of structurally complex npAAs. A notable example is the strategy developed for N-acetyl-3,5-bis(chloromethyl)benzylthio-L-alanine (Ac-BCBT-LAla) . This amino acid is specifically designed as a scaffold for creating bicyclic peptides, where its two chloromethyl groups can react with other residues (like cysteine) within the peptide chain to form a rigid, cross-linked structure.
A novel method has been reported for constructing an mRNA-displayed bicyclic peptide library by incorporating Ac-BCBT-LAla. rsc.org The strategy involves several key steps:
Synthesis of the Amino Acid Precursor : The process begins with the chemical synthesis of N-acetyl-3,5-bis(chloromethyl)benzylthio-L-alanine cyanomethyl ester (Ac-BCBT-LAla-CME). This is achieved by reacting N-acetyl-L-cysteine (Ac-LCys) with 1,3,5-tri(chloromethyl)benzene, followed by esterification to create the cyanomethyl ester (CME), which is necessary for charging onto a tRNA. rsc.org
Genetic Code Reprogramming : To enable ribosomal incorporation, a codon is reassigned to the novel amino acid. This typically involves using an in vitro translation system, such as the flexible in vitro translation (FIT) system, which is customized to include only the necessary proteinogenic amino acids, leaving a codon free for the npAA. rsc.orgacs.org
tRNA Acylation : The synthesized Ac-BCBT-LAla-CME is enzymatically or chemically ligated to a specific tRNA molecule corresponding to the reassigned codon. This "charging" of the tRNA prepares the npAA for delivery to the ribosome. plos.org
Ribosomal Translation and Cyclization : During in vitro translation, the ribosome incorporates Ac-BCBT-LAla at the designated position in the growing peptide chain. Following translation, the peptide, which is covalently linked to its own mRNA (an mRNA-display library), undergoes an intramolecular cyclization reaction. The two chloromethyl groups on the incorporated residue react with nucleophilic side chains (e.g., thiols from cysteine residues) also present in the peptide sequence, forming a stable, bicyclic structure bridged by a 1,3,5-tris(methyl)benzene scaffold. rsc.orgrsc.org
This method has been successfully used to identify bicyclic peptides that bind to specific biological targets like human Trop2 and VEGF165, demonstrating its utility in generating and screening complex peptide libraries for potential therapeutic agents. rsc.org
Table 2: Key Components in the Synthesis and Ribosomal Incorporation of Ac-BCBT-LAla
| Component | Name / Type | Function |
|---|---|---|
| Starting Materials | N-acetyl-L-cysteine, 1,3,5-tri(chloromethyl)benzene | Chemical synthesis of the core amino acid structure. rsc.org |
| Activated Amino Acid | Ac-BCBT-LAla-CME | Substrate for ligation to tRNA. rsc.org |
| Translation System | In vitro translation system (e.g., FIT) | Ribosomal synthesis of the peptide chain. acs.org |
| Genetic Reprogramming | Reassigned codon | Directs the incorporation of the non-canonical amino acid. rsc.org |
Chemical Reactivity and Mechanistic Investigations of N Chloro L Alanine
Decomposition and Degradation Pathways of N-Chloro-α-Amino Acids
The degradation of N-chloro-α-amino acids, such as N-Chloro-L-alanine, is a complex process influenced by various factors, notably pH. Studies have revealed distinct decomposition pathways and product formations depending on the environmental conditions.
pH-Dependent Kinetics of this compound Decomposition in Aqueous Solution
The decomposition kinetics of this compound (often referred to as N-chloro-α-alanine or MCA in literature) in aqueous solutions exhibits a strong pH dependency, particularly in the neutral to alkaline range. Research indicates that the decomposition reaction proceeds via two distinct reaction paths. nih.govresearchgate.net
The observed rate constant (kobs) for N-chloro-α-alanine decomposition can be described by the equation: kobs = kOH[OH⁻] + k. In this equation, kOH represents the rate constant for the hydroxide-assisted pathway, and k represents the rate constant for the pH-independent pathway. For N-chloro-α-alanine, reported values are kOH = (1.38 ± 0.02) × 10⁻² M⁻¹s⁻¹ and k = (2.95 ± 0.09) × 10⁻⁴ s⁻¹. nih.govresearchgate.net
Table 1: Kinetic Parameters for this compound Decomposition (Neutral - Alkaline pH)
| Parameter | Value | Unit |
| kOH | 1.38 × 10⁻² ± 0.02 × 10⁻² | M⁻¹s⁻¹ |
| k | 2.95 × 10⁻⁴ ± 0.09 × 10⁻⁴ | s⁻¹ |
Identification of Degradation Products: Acetaldehyde (B116499), Pyruvate (B1213749) Ion, and N-acetyl-α-alanine
The products formed from the decomposition of this compound are highly dependent on the pH of the solution. In slightly alkaline solutions, acetaldehyde is identified as the sole product. nih.govresearchgate.net However, under more strongly alkaline conditions, the main degradation product shifts to pyruvate ion. nih.govresearchgate.net Additionally, N-acetyl-α-alanine can be formed in a subsequent reaction sequence under alkaline conditions. nih.govresearchgate.net
Table 2: pH-Dependent Degradation Products of this compound
| pH Range | Primary Degradation Product(s) | Secondary/Subsequent Product(s) |
| Slightly Alkaline | Acetaldehyde | - |
| Alkaline | Pyruvate Ion | N-acetyl-α-alanine |
Mechanistic Models of Decomposition: Concerted Grob Fragmentation and β-Elimination
The degradation of N-chloro-α-amino acids, including this compound, proceeds through competitive degradation pathways: concerted Grob fragmentation (CGF) and β-elimination (β-E). researchgate.netacs.orgnih.gov
Concerted Grob Fragmentation (CGF): Under neutral conditions, the CGF pathway generally predominates. This mechanism involves a simultaneous cleavage of multiple bonds, leading to the formation of amines and carbonyl compounds. researchgate.netacs.orgnih.gov For this compound, a detailed kinetic model suggests that one pathway involves the rate-determining dissociation of N-chloro-α-alanine into chloride ion (Cl⁻) and ethanimine, which then produces acetaldehyde in subsequent steps. nih.govresearchgate.net
β-Elimination (β-E): Under base-promoted (alkaline) conditions, the β-elimination pathway is preferred. This pathway primarily yields α-keto acid anions (such as pyruvate ion) or nitriles. researchgate.netacs.orgnih.gov In the case of N-chloro-α-alanine, the hydroxide-assisted path involves the initial formation of a carbanion, which subsequently undergoes dechlorination to produce iminopropionate ion. This iminopropionate ion is then transformed into pyruvate ion through hydration and deamination steps. nih.govresearchgate.net
Both mechanisms involve complex sequences of decarboxylation, dechlorination, hydration, and hydrolytic reaction steps, often with the formation of various imines and N-chloro imines as intermediates. researchgate.net
Influence of Substituent Effects on Reaction Mechanisms
Substituent effects significantly influence the reaction mechanisms and rates of N-chloro-α-amino acid degradation. Computational studies have investigated the impact of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the degradation pathways. researchgate.netacs.orgnih.gov
Generally, all substituted N-chloro-α-amino acids are kinetically more favorable for degradation via the concerted Grob fragmentation (CGF) pathway compared to N-monochloro-glycine. researchgate.netacs.orgnih.gov Specifically:
Conjugated Electron-Donating Groups (EDG) on the N-terminal: These groups facilitate both CGF and β-elimination reactions. researchgate.netacs.orgnih.gov
Conjugated Electron-Donating Groups (EDG) on the α-carbon: These groups are primarily favorable for the CGF reaction. researchgate.netacs.orgnih.gov
Electron-Withdrawing Groups (EWG) on the α-carbon: These groups are only favorable for the β-elimination reaction. researchgate.netacs.orgnih.gov
These findings provide insights into how structural modifications can alter the stability and degradation pathways of N-chloro-α-amino acids. researchgate.netacs.orgnih.gov
Oxidative Transformations involving this compound
This compound participates in oxidative transformations, particularly in aqueous systems where chlorination processes are prevalent.
Role in Chlorination Processes in Aqueous Systems
The presence of this compound in chlorinated water systems is a concern due to the potential toxicity of N-chloramines and their decomposition products. acs.orgnih.gov The decomposition of N-chloro-α-amino acids can contribute to the formation of nitrogenous disinfection byproducts (N-DBPs). researchgate.netacs.orgnih.gov Understanding the reactivity and degradation pathways of this compound is therefore essential for assessing and mitigating the potential risks associated with chlorination processes. nih.govresearchgate.net
Kinetic and Mechanistic Analysis of Oxidation Reactions
This compound, as a representative N-chloro-α-amino acid, undergoes decomposition in aqueous solutions, yielding various products including chloride ions, imines (which rapidly hydrolyze to amines and carbonyl products), and carbon dioxide. researchgate.netpurdue.edu The kinetics of these decomposition reactions are typically first-order with respect to the concentration of the N-chloro-α-amino acid anions. researchgate.netpurdue.edursc.org Notably, the reaction rate is often independent of acidity within a pH range of 5 to 9. researchgate.netpurdue.edursc.org
Computational studies have elucidated two primary competitive degradation pathways for N-chloro-α-amino acid anions: a concerted Grob fragmentation (CGF) and β-elimination (β-E). acs.orgnih.govacs.org Under neutral conditions, the concerted Grob fragmentation generally predominates, leading to the formation of amines and carbonyl compounds. acs.orgnih.govacs.org Conversely, under base-promoted (alkaline) conditions, β-elimination is favored, primarily producing α-keto acid anions or nitriles. acs.orgnih.govacs.org
Specific studies on the decomposition of N-chloro-α-alanine (NCA) in the neutral to alkaline pH range have revealed a complex kinetic model. The decomposition reaction proceeds via two distinct paths. nih.gov In slightly alkaline solutions, acetaldehyde is the sole product. nih.gov However, under more alkaline conditions, the main product identified is pyruvate ion, with N-acetyl-α-alanine also forming in a subsequent reaction sequence. nih.gov A detailed kinetic model suggests that one path involves the rate-determining dissociation of N-chloro-α-alanine into chloride ion and ethanimine, which then produces acetaldehyde. nih.gov The other path, an OH⁻ assisted process, forms a carbanion that undergoes dechlorination to yield iminopropionate ion, subsequently transforming into pyruvate ion through hydration and deamination. nih.gov
The rate constants for the decomposition of various N-chloro-α-amino acids at 25.0 °C demonstrate a significant dependence on the amino acid structure. purdue.edu
Table 1: First-Order Rate Constants for the Decomposition of N-Chloro-α-Amino Acids at 25.0 °C purdue.edu
| N-Chloro-α-Amino Acid | Rate Constant (s⁻¹) |
| N-Chloro-glycine | 4.2 × 10⁻⁶ |
| N-Chloro-sarcosine | 5.1 × 10⁻⁵ |
| N-Chloro-threonine | 2.0 × 10⁻⁴ |
| N-Chloro-alanine | 2.7 × 10⁻⁴ |
| N-Chloro-proline | 8.8 × 10⁻³ |
| N-Chloro-α-aminoisobutyric acid | 1.3 × 10⁻² |
| N-Chloro-1-carboxycyclohexane | 9.0 × 10⁻² |
The kinetic data further indicate that factors influencing the stability of the imine-like transition state significantly affect the decomposition rate of N-chloro amino acids. rsc.org
Nucleophilic Substitution Reactions involving the Chlorine Moiety
While this compound's primary reactivity is its decomposition, the involvement of the chlorine moiety in these processes can be understood in terms of nucleophilic substitution or elimination. The degradation pathways, particularly the concerted Grob fragmentation and β-elimination, involve the breaking of the N-Cl bond and the subsequent elimination of a chloride ion. researchgate.netpurdue.edursc.org
In the context of N-halo-α-amino acids, including this compound, the decomposition in alkaline medium shows a first-order dependence on the concentration of hydroxide (B78521) ions. researchgate.net This suggests that hydroxide acts as a nucleophile or a base, facilitating the elimination of the chloride ion. nih.govresearchgate.net The mechanism involves the formation of a carbanion, which then undergoes dechlorination to yield an imine intermediate. rsc.orgresearchgate.net This highlights the lability of the N-Cl bond and its susceptibility to nucleophilic or base-catalyzed processes, leading to the departure of the chloride leaving group. The influence of substituents on the α-carbon and N-terminal has been computationally studied, revealing that electron-donating groups (EDG) on the N-terminal facilitate both CGF and β-E reactions, while EDG and electron-withdrawing groups (EWG) on the α-carbon favor CGF and β-E reactions, respectively. acs.orgnih.govacs.org These findings underscore the intricate interplay of electronic effects on the reactivity of the N-Cl moiety.
Biochemical and Enzymatic Interaction Studies of N Chloro L Alanine
Enzyme Inhibition Mechanisms by N-Chloro-L-alanine and its Analogues
This compound and its related compounds have been the subject of significant research due to their potent inhibitory effects on a variety of enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP). These enzymes play crucial roles in bacterial cell wall synthesis and amino acid metabolism, making them attractive targets for antimicrobial agents. The inhibitory action of these haloalanines often involves mechanism-based inactivation, where the enzyme converts the inhibitor into a reactive species that covalently modifies the active site.
Alanine (B10760859) Racemase Inhibition and Inactivation Mechanisms
Alanine racemase (Alr) is a bacterial PLP-dependent enzyme essential for the synthesis of D-alanine, a key component of the peptidoglycan cell wall. tandfonline.comwikipedia.org The absence of this enzyme in humans makes it a prime target for antibacterial drug development. tandfonline.com this compound and its enantiomer, β-chloro-D-alanine, are effective inhibitors of alanine racemase. nih.govpnas.org
The inactivation of alanine racemase by β-chloro-L-alanine is a time-dependent process. nih.gov The mechanism involves the enzyme-catalyzed elimination of the β-chloro substituent, leading to the formation of a highly reactive amino-acrylate intermediate. This intermediate can then partition between two pathways: hydrolysis to pyruvate (B1213749) and ammonia, or a Michael addition reaction with a nucleophilic residue in the active site of the enzyme, leading to irreversible inactivation. documentsdelivered.com Studies with E. coli and B. subtilis have shown that treatment with β-chloro-D-alanine leads to a significant inhibition of alanine racemase activity, in the range of 90-95%. nih.govpnas.org
Analogues of this compound, such as 3-halovinylglycines (e.g., 3-chloro- and 3-fluorovinylglycine), also act as potent irreversible inhibitors of alanine racemase. nih.gov The mechanism of inhibition by these compounds involves an enzyme-catalyzed halide elimination to form a reactive allenic intermediate. nih.gov This intermediate can then covalently modify an active site tyrosine residue, leading to the lethal inactivation of the enzyme. nih.gov The efficiency of this inactivation is remarkably high, with one lethal event occurring for every 2.2 nonlethal turnovers for 3-halovinylglycines, compared to 1 in 800 for fluoroalanine. nih.gov
| Inhibitor | Target Enzyme | Organism | Key Findings | Reference |
| β-Chloro-D-alanine | Alanine Racemase | E. coli, B. subtilis | 90-95% inhibition of enzyme activity. | nih.govpnas.org |
| 3-Chlorovinylglycine | Alanine Racemase | E. coli B | Irreversible inactivation via an allenic intermediate. | nih.gov |
| 3-Fluorovinylglycine | Alanine Racemase | E. coli B | Efficient inactivation with a high lethal event to turnover ratio. | nih.gov |
Inhibition of Branched-Chain Amino Acid Transaminases
Branched-chain amino acid (BCAA) transaminases are essential enzymes in the metabolism of leucine (B10760876), isoleucine, and valine. mdpi.com β-Chloro-L-alanine has been shown to inhibit these enzymes. medchemexpress.com Specifically, it acts as a reversible inhibitor of the Escherichia coli K-12 alanine-valine transaminase, also known as transaminase C. nih.gov This inhibition, along with the inhibition of transaminase B, is responsible for the requirement of isoleucine and valine for the growth of E. coli in the presence of β-chloro-L-alanine. medchemexpress.comnih.gov
The inhibition of BCAA transaminases disrupts the normal catabolism of branched-chain amino acids, which can have significant metabolic consequences for the organism. nih.gov The accumulation of BCAAs can interfere with other metabolic pathways and transport processes. For instance, high levels of BCAAs can compete with other large neutral amino acids for transport across the blood-brain barrier, potentially affecting neurotransmitter synthesis. mdpi.com
L-Alanine Aminotransferase (ALAT) Inhibition and its Metabolic Consequences
L-alanine aminotransferase (ALAT), also known as alanine transaminase, is a key enzyme in nitrogen metabolism, catalyzing the reversible transfer of an amino group from L-alanine to α-ketoglutarate to form pyruvate and L-glutamate. patsnap.com β-Chloro-L-alanine is a known inhibitor of ALAT. nih.govsigmaaldrich.com Inhibition of ALAT by β-chloro-L-alanine can have profound effects on cellular metabolism. researchgate.net
In studies with Lewis lung carcinoma cells, inhibition of ALAT by β-chloro-L-alanine was shown to disrupt glycolysis and energy metabolism. researchgate.net This inhibition leads to an initial decrease in ATP content, which in turn activates AMP-activated protein kinase (AMPK). nih.gov The activation of AMPK subsequently leads to increased respiration rates and mitochondrial production of reactive oxygen species (ROS), ultimately resulting in the replenishment of ATP. nih.gov These metabolic shifts can impair cancer cell growth by counteracting the Warburg effect and promoting a more oxidative metabolic state. nih.gov
| Inhibitor | Target Enzyme | Cell Line | Metabolic Consequences | Reference |
| β-Chloro-L-alanine | L-Alanine Aminotransferase (ALAT) | LLC1 Lewis lung carcinoma | Decreased ATP, activation of AMPK, increased mitochondrial respiration and ROS production. | nih.gov |
Interactions with other Pyridoxal Phosphate-Dependent Enzymes
The reactivity of this compound and its analogues extends to a broad range of PLP-dependent enzymes beyond those already discussed. acs.orgrsc.org The common mechanistic feature of these enzymes, the formation of a Schiff base between the amino acid substrate and the PLP cofactor, makes them susceptible to inactivation by haloalanines. northwestern.edu
For example, β-chloro-L-alanine has been shown to inhibit threonine deaminase and L-aspartate-β-decarboxylase. medchemexpress.comnih.gov The inactivation of these enzymes likely proceeds through a similar mechanism of enzyme-catalyzed β-elimination to generate a reactive intermediate that covalently modifies the enzyme. Furthermore, studies have shown that both L-aspartate aminotransferase and D-amino acid aminotransferase can catalyze a β-substitution reaction with β-chloroalanine and β-mercaptoethanol, a reaction more typical of β-family PLP-dependent enzymes. rsc.org This highlights the ability of these inhibitors to interact with and be processed by a variety of PLP-dependent enzymes, leading to a range of biochemical consequences.
Enzymatic Conversion and Biotransformation of this compound
While often studied for its inhibitory properties, this compound and its related compounds can also serve as substrates for certain enzymatic reactions, leading to their biotransformation. These processes are of interest for their potential in biocatalysis and the synthesis of valuable compounds.
Biocatalytic Production of D-Cysteine from 3-Chloroalanine (B1143638)
An important example of the biotransformation of a chloroalanine is the synthesis of D-cysteine. The enzyme 3-chloro-D-alanine hydrogen chloride-lyase from Pseudomonas putida can catalyze the synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide. nih.govwikipedia.org This enzyme facilitates a β-replacement reaction where the chlorine atom of 3-chloro-D-alanine is substituted by a sulfhydryl group from hydrogen sulfide. nih.gov
This biocatalytic approach has been extended to the synthesis of various D-cysteine derivatives. By using different sulfur-containing nucleophiles, a range of S-substituted D-cysteines have been produced, including S-methyl-, S-ethyl-, S-propyl-, S-butyl-, S-phenyl-, and S-benzyl-D-cysteine. nih.gov This demonstrates the synthetic utility of enzymes that can act on haloalanines to produce valuable and diverse amino acid derivatives.
Hydrolysis and Other Enzymatic Modulations of this compound Derivatives
The enzymatic modulation of this compound and its derivatives has been a subject of significant research, revealing pathways for both its release from precursor compounds and its degradation. One notable example involves the enzymatic release of β-chloro-L-alanine from cephalosporin (B10832234) esters. Studies have demonstrated that β-lactamase can catalyze the hydrolysis of the lactam bond in certain cephalosporin derivatives, leading to the liberation of a dipeptide containing β-chloro-L-alanine. Subsequently, this dipeptide can be further hydrolyzed by enzymes such as leucine aminopeptidase (B13392206) to yield free β-chloro-L-alanine and L-alanine. nih.gov
Another key enzymatic transformation is the dehydrochlorination of chloroalanine. The enzyme 3-chloro-D-alanine dehydrochlorinase, for instance, catalyzes the hydrolysis of 3-chloro-D-alanine. This reaction results in the formation of pyruvate, ammonium, and chloride, effectively breaking down the chloroalanine molecule. wikipedia.org
The interaction of this compound with aminotransferases also reveals enzymatic modulation. Alanine aminotransferase can catalyze an α,β-elimination reaction with 3-chloro-L-alanine as a substrate, producing equimolar amounts of pyruvate, ammonia, and chloride. researchgate.net This reaction, however, can also lead to the irreversible inactivation of the enzyme, indicating that 3-chloro-L-alanine can act as an affinity label for alanine aminotransferase. researchgate.net Similarly, D-amino acid transaminase from Bacillus sphaericus can catalyze an α,β-elimination from the D-isomer of β-chloroalanine, also yielding pyruvate, chloride, and ammonia. nih.gov
These enzymatic processes highlight the susceptibility of this compound and its derivatives to hydrolysis and elimination reactions, which can either release the active compound or lead to its degradation into common metabolic intermediates.
Role in Cellular Metabolic Pathways and Biochemical Cycles
Impact on Amino Acid Biosynthesis and Catabolism
This compound significantly impacts the biosynthesis and catabolism of amino acids primarily through its inhibitory effects on several key enzymes. As a bacteriostatic amino acid analog, it has been shown to inhibit a range of enzymes crucial for amino acid metabolism. medchemexpress.com These include threonine deaminase, the branched-chain amino acid transaminase (transaminase B), L-aspartate-β-decarboxylase, and alanine racemase. medchemexpress.com
A particularly well-documented effect is its reversible inhibition of the Escherichia coli K-12 alanine-valine transaminase, also known as transaminase C. nih.gov This inhibition, in conjunction with the inhibition of transaminase B, is responsible for the observed requirement of isoleucine and valine for the growth of E. coli in the presence of β-chloro-L-alanine. medchemexpress.comnih.gov
Furthermore, β-chloro-L-alanine acts as an inhibitor of alanine aminotransferase (ALAT). researchgate.netsigmaaldrich.comnih.gov This enzyme plays a pivotal role in the transamination of L-alanine. By inhibiting ALAT, β-chloro-L-alanine disrupts the normal flow of nitrogen and carbon skeletons, thereby affecting both the synthesis and degradation of alanine and other related amino acids. The inhibition of these various enzymes underscores the significant disruptive effect of this compound on the intricate network of amino acid metabolic pathways.
| Enzyme Affected | Organism/System | Consequence of Inhibition |
| Threonine Deaminase | Bacteria | Disruption of isoleucine biosynthesis. medchemexpress.com |
| Branched-chain amino acid transaminase (Transaminase B) | Escherichia coli | Contributes to the requirement for isoleucine and valine for growth. medchemexpress.comnih.gov |
| L-aspartate-β-decarboxylase | Bacteria | Impact on aspartate metabolism. medchemexpress.com |
| Alanine Racemase | Bacteria | Inhibition of the interconversion between L-alanine and D-alanine. medchemexpress.com |
| Alanine-valine transaminase (Transaminase C) | Escherichia coli K-12 | Reversible inhibition, contributing to isoleucine and valine auxotrophy. nih.gov |
| Alanine Aminotransferase (ALAT) | Various, including cancer cells | Inhibition of L-alanine production and disruption of carbon/nitrogen metabolism. researchgate.netsigmaaldrich.comnih.gov |
Modulation of Carbon and Nitrogen Metabolism Intersections
The influence of this compound extends to the critical intersections of carbon and nitrogen metabolism. A prime example of this modulation is its effect on alanine aminotransferase (ALAT). The inhibition of ALAT by β-chloro-L-alanine has been demonstrated to have significant consequences for cellular energy metabolism, particularly in cancer cells. nih.gov
Research has shown that treatment with β-chloro-L-alanine can impair the uptake of D-glucose and promote mitochondrial metabolism in cancer cells. nih.gov This is a direct consequence of inhibiting ALAT, which catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate. Pyruvate is a central hub in carbon metabolism, linking glycolysis to the citric acid cycle. By blocking the synthesis of L-alanine from carbon sources like glucose, β-chloro-L-alanine effectively disrupts a key pathway at the interface of amino acid (nitrogen) and carbohydrate (carbon) metabolism. nih.gov This forces a metabolic shift, reducing the reliance on glycolysis for energy and promoting oxidative phosphorylation in the mitochondria.
| Metabolic Process | Effect of this compound Inhibition of ALAT |
| D-Glucose Uptake | Impaired in cancer cells. nih.gov |
| L-Alanine Production | Abolished from carbon sources like glucose. nih.gov |
| Mitochondrial Metabolism | Promoted in cancer cells. nih.gov |
| Carbon and Nitrogen Flow | Disrupted at the level of pyruvate and alanine interconversion. nih.gov |
Theoretical and Computational Chemistry Approaches to N Chloro L Alanine
Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) allow for the accurate computation of molecular structures, energies, and electronic properties, providing a foundation for predicting chemical behavior. aps.org
The instability of N-chloro-α-amino acids is a key feature of their chemistry, and quantum chemical computations have been pivotal in mapping out their degradation pathways. nih.gov Studies have systematically investigated the mechanisms for N-chloro-glycine, N-chloro-alanine, and N-chloro-valine, revealing two primary competitive degradation routes for the N-chloro-α-amino acid anions. nih.govresearchgate.net
The first is a concerted Grob fragmentation (CGF) , which is the predominant pathway under neutral conditions. nih.gov This reaction involves the simultaneous fragmentation of the molecule to generate amines and carbonyl compounds. nih.govresearchgate.net The second pathway is a β-elimination (β-E) , which becomes the preferred route under base-promoted (alkaline) conditions. nih.govnih.gov This pathway leads to the formation of α-keto acid anions or nitriles. nih.gov
Kinetic studies on the decomposition of N-chloro-α-alanine (MCA) in the neutral to alkaline pH range have further detailed these pathways. The reaction proceeds via two distinct routes: a spontaneous dissociation and a hydroxide-assisted path. nih.gov In slightly alkaline solutions, the primary product is acetaldehyde (B116499), formed via the dissociation of MCA into chloride and ethanimine. nih.gov Under more alkaline conditions, the main product becomes the pyruvate (B1213749) ion, formed after a hydroxide-assisted reaction produces a carbanion intermediate that subsequently undergoes dechlorination. nih.gov
Table 1: Comparison of N-Chloro-L-alanine Degradation Pathways
| Feature | Concerted Grob Fragmentation (CGF) | β-Elimination (β-E) |
|---|---|---|
| Dominant Condition | Neutral pH nih.govresearchgate.net | Alkaline (Base-Promoted) pH nih.govresearchgate.netnih.gov |
| Key Mechanistic Step | Spontaneous, concerted fragmentation nih.gov | Hydroxide-assisted carbanion formation nih.govnih.gov |
| Primary Products | Amines, Carbonyls (e.g., Acetaldehyde) nih.govnih.gov | α-Keto Acid Anions (e.g., Pyruvate), Nitriles nih.govnih.gov |
Computational studies have also explored the influence of substituents on these degradation pathways. The introduction of both electron-donating groups (EDG) and electron-withdrawing groups (EWG) can significantly alter the reaction kinetics. nih.gov For instance, all substituted N-chloro-α-amino acids studied were found to be kinetically more favorable for degradation via the CGF pathway compared to N-monochloro-glycine. nih.gov
Computational models are essential for describing the electronic structure of this compound, which in turn governs its reactivity. Density functional theory (DFT) calculations have been used to investigate the structural and electronic properties of L-amino acids, including alanine (B10760859). aps.org These studies show that the amine and carboxyl functional groups are dominant in determining the electronic band structure. aps.org
For this compound, the N-Cl bond introduces unique electronic features. The chlorine atom acts as an electrophilic center, making the compound a potent chlorinating agent. Quantum chemical computations help to quantify parameters related to reactivity, such as molecular orbital energies (HOMO/LUMO), atomic charges, and electrostatic potential maps. These parameters are crucial for understanding interactions with other molecules.
The reactivity is highly dependent on the electronic effects of substituents. nih.gov Computational analyses have shown that:
Conjugated electron-donating groups (EDG) on the N-terminal facilitate both CGF and β-E reactions. nih.gov
Conjugated EDG on the α-carbon are favorable for the CGF reaction. nih.gov
Conjugated electron-withdrawing groups (EWG) on the α-carbon are favorable for the β-E reaction. nih.gov
These findings highlight how computational modeling of the electronic structure provides predictive power for the reactivity and degradation of this compound under various conditions. nih.gov
Molecular Dynamics Simulations of this compound in Biological Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govbas.bg This technique allows researchers to analyze the dynamics, conformational changes, and thermodynamics of biological molecules and their complexes in a simulated environment that mimics physiological conditions. bas.bgresearchgate.net By integrating Newton's equations of motion, MD simulations generate a trajectory of the system, providing detailed information about fluctuations and interactions at an atomic level. bas.bg
While specific MD simulation studies focusing exclusively on this compound are not prominently documented, the methodology is well-suited for investigating its behavior in biological systems. Such simulations could elucidate:
Solvation Dynamics: How this compound interacts with surrounding water molecules and how its solvation shell influences its stability and reactivity.
Protein-Ligand Interactions: The dynamics of this compound binding to the active site of a target enzyme. This can reveal the key amino acid residues involved in the interaction, the stability of the complex, and the conformational changes induced upon binding.
Membrane Permeation: The process by which this compound might cross biological membranes, a critical factor for its bioavailability and intracellular activity.
For example, quantum mechanics/molecular mechanics (QM/MM) MD simulations have been successfully used to elucidate the chiral-selective aminoacylation of RNA by L-alanine, demonstrating the power of these methods to study amino acid reactions in complex biological settings. mdpi.com This approach could similarly be applied to model the reaction of this compound with a biological target, treating the reactive core with high-level quantum mechanics while the surrounding protein and solvent are handled by more efficient molecular mechanics.
In Silico Identification of Biochemical Targets and Metabolic Pathway Alterations
In silico methods are increasingly used to predict the biological targets of small molecules and their effects on metabolic networks. nih.govbiorxiv.org These computational screening approaches can identify potential protein-ligand interactions and guide experimental validation, accelerating the discovery process. researchgate.net
A prominent example involves the related compound, β-chloro-L-alanine. An in silico method known as elementary mode analysis was used to identify L-alanine aminotransferase (ALAT) as a putative target to promote mitochondrial metabolism in cancer cells. nih.govnih.govresearchgate.net This computational prediction was subsequently confirmed experimentally, showing that β-chloro-L-alanine acts as a competitive inhibitor of ALAT, leading to impaired D-glucose uptake, an initial energy deficit, and ultimately, reduced cancer cell growth. nih.govnih.gov This demonstrates how in silico target identification can successfully predict the biological impact of a compound.
Beyond single target identification, computational methods can analyze broader metabolic pathway alterations. biorxiv.org Techniques like flux balance analysis can model the flow of metabolites through a network and predict how the inhibition of a specific enzyme by a compound like this compound would reroute metabolic fluxes. biorxiv.org Given that β-Chloro-L-alanine is known to inhibit several enzymes, including threonine deaminase and alanine racemase, a similar multi-target effect could be anticipated and modeled for this compound. medchemexpress.com
Table 2: Potential Biochemical Targets for Chloro-Alanine Analogues Identified Through In Silico and Experimental Methods
| Target Enzyme | Organism/System | Consequence of Inhibition | Reference(s) |
|---|---|---|---|
| L-alanine aminotransferase (ALAT) | Lewis Lung Carcinoma Cells | Impaired glucose uptake, promotion of mitochondrial metabolism, reduced cancer growth | nih.gov, nih.gov |
| Threonine deaminase | Bacteria | Inhibition of branched-chain amino acid synthesis | medchemexpress.com |
| Alanine racemase | Bacteria | Inhibition of D-alanine synthesis for cell walls | medchemexpress.com |
| Alanine-valine transaminase | Escherichia coli K-12 | Isoleucine-plus-valine growth requirement | medchemexpress.com |
| Transaminase B | Salmonella typhimurium | Isoleucine and valine growth requirement | medchemexpress.com |
Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity. analis.com.mymdpi.com By developing mathematical models, QSAR can predict the activity of new compounds and provide mechanistic insights into which molecular properties are crucial for the desired effect. psu.edunih.gov
A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to build a model that relates these descriptors to their measured biological activity. analis.com.my Descriptors can quantify various molecular features, including:
Electronic Properties: (e.g., atomic charges, dipole moment, HOMO/LUMO energies)
Steric Properties: (e.g., molecular volume, surface area, shape indices)
Hydrophobic Properties: (e.g., logP)
Topological Properties: (e.g., connectivity indices)
While specific QSAR studies on this compound are not widely reported, the methodology has been applied to other amino acid derivatives to understand their activity as anticancer agents, antibacterial compounds, or corrosion inhibitors. mdpi.compsu.eduresearchgate.net For instance, a QSAR study on amino acids including alanine as corrosion inhibitors for mild steel found a good correlation between their inhibition efficiencies and quantum chemical parameters. researchgate.net Another study on cinnamaldehyde-amino acid Schiff base compounds successfully developed QSAR models that linked polarity and electronic parameters to antibacterial activity. mdpi.com
Advanced Analytical Methodologies for Research on N Chloro L Alanine
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for confirming the molecular structure of N-Chloro-L-alanine and for observing its behavior in chemical reactions in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Kinetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for detailed kinetic analysis of its reactions. Both ¹H and ¹³C NMR have been utilized to identify reaction products and monitor the progress of reactions involving N-chloro amino acids. researchgate.net
In studies of the decomposition of N-Chloro-α-alanine, ¹H-NMR has been instrumental in tracking the reaction in the neutral to alkaline pH range. nih.gov These analyses have revealed that the decomposition can proceed via two different pathways, leading to distinct products such as acetaldehyde (B116499) and pyruvate (B1213749) ion. nih.gov The ability of NMR to distinguish between different proton and carbon environments allows for the clear identification of these products and any intermediates that may form. For instance, the formation of N-acetyl-α-alanine as a subsequent product under alkaline conditions was identified through NMR analysis. nih.gov
Kinetic studies benefit from NMR by allowing for the direct measurement of the concentration of reactants and products over time. This has been crucial in determining rate constants and understanding the influence of factors like pH on the reaction mechanism. nih.gov For example, a detailed kinetic model for the decomposition of N-Chloro-α-alanine was developed based on data obtained from both UV-vis spectrophotometry and ¹H-NMR methods. nih.gov Furthermore, solid-state NMR techniques like Rotational-Echo Double-Resonance (REDOR) have been used to measure internuclear distances, which can provide insights into the conformation of related molecules like D-alanine within larger biological structures. nih.gov
Table 1: Application of NMR Spectroscopy in this compound Research
| NMR Technique | Application | Key Findings | References |
|---|---|---|---|
| ¹H-NMR | Structural confirmation and kinetic analysis of decomposition | Confirmed the formation of acetaldehyde and pyruvate as decomposition products. Helped establish a pH-dependent dual-pathway kinetic model. | nih.gov |
| ¹³C-NMR | Product identification | Used alongside ¹H-NMR to identify products formed during the decomposition of N-chloro amino acids. | researchgate.net |
| Solid-State NMR (REDOR) | Conformational analysis of related amino acids | Measured the internuclear distance between amine and phosphate (B84403) groups in D-alanine within bacterial cell walls. | nih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them highly effective for identifying the functional groups present in this compound.
IR spectroscopy is particularly useful for detecting the presence or absence of specific functional groups. pg.edu.pl The IR spectrum of a molecule containing an N-Cl bond would be expected to show a characteristic absorption band. The typical IR absorption range for covalent bonds is between 600 and 4000 cm⁻¹. pg.edu.pl For amino acids and their derivatives, characteristic bands for N-H, C-H, C=O, and C-N bonds are typically observed. libretexts.orglibretexts.org The presence of the chlorine atom attached to the nitrogen would alter the vibrational frequency of the N-H bond, providing a signature for the N-chloro functional group.
Raman spectroscopy offers similar information to IR but is particularly advantageous for studying aqueous solutions, which is relevant for many reactions of this compound. nih.gov Raman spectra can provide detailed information on molecular conformation. nih.gov For L-alanine, specific Raman shifts have been assigned to vibrations of the NH₃⁺ and CO₂⁻ groups. researchgate.net The introduction of a chlorine atom to the amino group would be expected to cause shifts in these characteristic peaks, allowing for the monitoring of the chlorination reaction and characterization of the this compound product. Both techniques are valuable for providing a molecular "fingerprint" that can be used for identification. pg.edu.pl
Table 2: Expected Vibrational Frequencies for this compound Functional Groups
| Functional Group | Typical IR Absorption Range (cm⁻¹) | Typical Raman Shift Range (cm⁻¹) | References |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 (amine) | 3300 - 3500 | libretexts.org |
| C-H Stretch | 2850 - 3000 (alkane) | 2850 - 3000 | libretexts.orglibretexts.org |
| C=O Stretch (Carboxyl) | 1700 - 1725 | 1700 - 1725 | libretexts.org |
| N-Cl Stretch | Varies, expected to be in the fingerprint region | Varies | |
| C-N Stretch | 1080 - 1360 | 800 - 1200 | libretexts.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the precise molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is approximately 123.54 g/mol . nih.govnih.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high confidence. acs.org This is crucial for confirming the identity of this compound, especially in complex mixtures.
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion of this compound and analyze the resulting fragment ions. acs.orgresearchgate.net The fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification. For example, in the analysis of chlorinated dipeptides, the fragmentation pathways helped to confirm that chlorine substitution occurred at the amino group. acs.org The loss of specific neutral fragments can indicate the presence of certain functional groups and their connectivity.
Table 3: Mass Spectrometric Data for Chloroalanine Species
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Insights | References |
|---|---|---|---|---|
| This compound | C₃H₆ClNO₂ | ~123.54 | Fragmentation would likely involve loss of Cl, COOH, and side chain fragments. | nih.govnih.gov |
| 3-Chloroalanine (B1143638) | C₃H₆ClNO₂ | 123.54 | MS/MS spectra show characteristic fragment ions. | nih.gov |
| N-Cl-Tyr-Gly | C₁₁H₁₃ClN₂O₄ | ~273.06 (monoisotopic) | Fragmentation confirms chlorine substitution on the amino group. | acs.org |
| N,N-di-Cl-Tyr-Gly | C₁₁H₁₂Cl₂N₂O₄ | ~307.03 (monoisotopic) | Fragmentation confirms dichlorination on the amino group. | acs.org |
UV-Visible Spectrophotometry for Kinetic Studies and Concentration Monitoring
UV-Visible spectrophotometry is a widely used and effective method for conducting kinetic studies and monitoring the concentration of this compound in solution. N-chloro amino acids have a characteristic UV absorbance that allows for their direct detection. nih.gov
The decomposition kinetics of N-Chloro-α-alanine have been extensively studied using UV-vis spectrophotometry. researchgate.netnih.gov By monitoring the decrease in absorbance at the characteristic wavelength of the N-chloro compound over time, the rate of the reaction can be determined. researchgate.net This technique has been employed to establish that the decomposition of N-Chloro-α-alanine follows distinct pathways depending on the pH of the solution. researchgate.netnih.gov
This method allows for the calculation of observed rate constants (k_obs) under various conditions, such as different pH values and temperatures. nih.gov For instance, it was found that the observed rate constant for the decomposition of N-chloro derivatives of branched-chain amino acids is a combination of a spontaneous and a hydroxide-assisted pathway (k_obs = k + k_OH[OH⁻]). researchgate.net The simplicity and sensitivity of UV-Visible spectrophotometry make it an invaluable tool for routine kinetic analysis of reactions involving this compound.
Table 4: Kinetic Parameters for N-Chloro-α-alanine Decomposition Determined by UV-Visible Spectrophotometry
| Reaction Pathway | Rate Constant | Value | Conditions | References |
|---|---|---|---|---|
| Hydroxide-assisted | k_OH | (1.38 ± 0.02) × 10⁻² M⁻¹s⁻¹ | Neutral - alkaline pH range | nih.gov |
| Spontaneous | k | (2.95 ± 0.09) × 10⁻⁴ s⁻¹ | Neutral - alkaline pH range | nih.gov |
Chromatographic Methods for Separation and Identification of this compound and its Metabolites/Products
Chromatographic techniques are essential for separating this compound from other components in a mixture, such as reactants, byproducts, and metabolites, enabling its accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives, including this compound. sielc.com It offers high resolution and sensitivity for separating complex mixtures.
Reverse-phase (RP) HPLC is a common mode used for the separation of amino acids. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For a compound like this compound, the mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
HPLC can be coupled with various detectors for the identification and quantification of this compound. UV detectors are commonly used, as the N-chloro group provides a chromophore. sielc.com For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS). acs.org This powerful combination allows for the separation of components in a mixture followed by their individual mass analysis, providing both retention time and mass-to-charge ratio for high-confidence identification. LC-MS/MS further enhances this by providing structural information from fragmentation patterns. acs.orgresearchgate.net Chiral stationary phases can also be employed in HPLC to separate the L- and D-enantiomers of N-chloro-alanine. sigmaaldrich.com
Table 5: HPLC Methods for the Analysis of Alanine (B10760859) and Related Compounds
| HPLC Mode | Stationary Phase | Mobile Phase Example | Detection Method | Application | References |
|---|---|---|---|---|---|
| Reverse Phase (RP) | C18 | Acetonitrile, water, phosphoric acid | UV, MS | Separation of amino acids and derivatives. | sielc.comsielc.com |
| Mixed-Mode | Primesep 100 (C18 with embedded cation-exchange groups) | Water, acetonitrile, phosphoric acid | UV (200 nm) | Separation of non-essential amino acids. | sielc.com |
| Chiral HPLC | CHIROBIOTIC, CYCLOBOND | Varies (e.g., polar ionic mode, polar organic mode) | UV, MS | Enantiomeric separation of amino acids. | sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile products derived from this compound and other N-chloroamino acids. Due to their thermal instability, direct analysis of N-chloroamino acids by GC-MS can be challenging, as they may decompose at the high temperatures used in the gas chromatograph. csusb.edu Therefore, derivatization is a common and often necessary step to convert the non-volatile amino acids and their chlorinated counterparts into volatile and thermally stable compounds suitable for GC-MS analysis. asianpubs.orgnih.gov
Several derivatization methods have been successfully employed. One common approach involves the use of chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate, in the presence of an alcohol (e.g., methanol, ethanol). asianpubs.orgnist.gov This reaction converts the amino and carboxylic acid groups into N-alkoxycarbonyl and ester groups, respectively, yielding volatile derivatives. asianpubs.org For instance, the derivatization of twenty amino acids with ethyl chloroformate and various alcohols produced volatile products amenable to GC-MS analysis. asianpubs.org The retention times for most amino acid derivatives using MCF derivatization typically range from 6 to 35 minutes, though this can be influenced by the analyte's solubility and its travel and degradation within the GC column. csusb.edu
The mass spectra of these derivatives provide crucial structural information. Electron ionization (EI) mass spectra of N-ethoxycarbonyl ethyl esters of amino acids, for example, exhibit simple fragmentation patterns that allow for rational interpretation. asianpubs.org Similarly, the EI spectra of methoxycarbonyl (MOC) derivatives show characteristic fragmentation, aiding in identification. nist.gov
The application of GC-MS extends to the identification of byproducts from the chlorination of amino acids in various contexts, such as water treatment. When amino acids in wastewater react with chlorine, they can form N-chloro derivatives, which may further react to produce disinfection by-products (DBPs) like cyanogen (B1215507) chloride. csusb.edu GC-MS has been instrumental in identifying volatile byproducts from the chlorination of municipal wastewater, including various chlorinated aromatic and aliphatic compounds. epa.gov The decomposition of N-chloroamino acids can lead to the formation of nitriles and aldehydes, which are also detectable by GC-MS. csusb.edusci-hub.se
To enhance the analysis, especially in complex biological matrices, stable isotope-labeled internal standards are often used to improve the accuracy and reliability of quantification. nih.gov Automated GC-MS methods have been developed for the high-throughput quantitative analysis of free amino acids in biological fluids, utilizing direct derivatization without prior sample cleanup. nih.gov
Table 1: GC-MS Derivatization and Analysis of Amino Acids
| Derivatization Reagent | Derivative Formed | Key Findings | Reference |
| Methyl Chloroformate (MCF) | N-methoxycarbonyl, methyl ester | Enables identification of various metabolites and changes in their quantity. Retention times for most amino acid derivatives range from 6-35 minutes. | csusb.edu |
| Ethyl Chloroformate | N-ethoxycarbonyl, ethyl ester | Produces volatile products with simple mass spectral fragmentation, allowing for rationalized interpretation. | asianpubs.org |
| Propyl Chloroformate | Propyl chloroformate derivatives | Allows for automated quantitative analysis of free amino acids in biological fluids without prior protein precipitation. | nih.gov |
| Perfluorinated alcohols and anhydrides | N(O,S)-perfluoroacyl perfluoroalkyl esters | Suitable for quantitative determination of enantiomers of several amino acids with low limits of detection. | nih.gov |
X-ray Diffraction Studies for Crystal Structure Analysis of this compound Derivatives
Furthermore, X-ray diffraction has been employed to study N-acyl-L-alanine esters, which are derivatives of L-alanine. Powder X-ray diffraction (PXRD) studies on a homologous series of these esters showed that the diffraction peaks shifted to lower angles as the length of the acyl and alkyl chains increased. researchgate.net The crystal structures of N-lauroyl-β-alanine and N-myristoyl-β-alanine were solved, revealing a tilted bilayer packing arrangement. researchgate.net
The synthesis of N-tritylaziridin-2-ylmethanols from L-serine, which can involve a β-chloroalanine intermediate, also utilized X-ray diffraction to characterize the final products. psu.edu The analysis confirmed the trans relationship between the diphenylmethanol (B121723) and trityl groups on the aziridine (B145994) ring and revealed an intramolecular hydrogen bond. psu.edu Such detailed structural information is vital for understanding reaction mechanisms and the properties of the resulting molecules.
Although a direct crystal structure of this compound is not presented, these examples with closely related derivatives highlight the capability of X-ray diffraction to provide precise structural data, which would be invaluable for a complete understanding of this compound's chemical nature.
Table 2: X-ray Diffraction Data for L-Alanine Derivatives
| Compound | Crystal System / Space Group | Key Structural Features | Reference |
| Ni(II) N-(2-pyridylmethyl)-L-alanine complex | Orthorhombic, P212121 | Distorted octahedral geometry at the Ni(II) center. | scirp.org |
| Dimeric Lanthanide-Alanine complexes | - | Alanine acts as bridging and chelating bridging ligands. | mdpi.com |
| N-lauroyl-β-alanine | Monoclinic, P21/c | Tilted bilayer packing with head-to-head arrangement. | researchgate.net |
| N-myristoyl-β-alanine | Monoclinic, P21/c | Tilted bilayer packing with head-to-head arrangement. | researchgate.net |
| N-tritylaziridin-2-yl(diphenyl)methanol | - | Trans relationship between diphenylmethanol and trityl groups; intramolecular hydrogen bond. | psu.edu |
Electrochemical Methods for Redox Behavior Characterization
Electrochemical methods, particularly cyclic voltammetry, are instrumental in characterizing the redox properties of amino acids and their derivatives, including this compound. These techniques can provide insights into oxidation and reduction potentials, reaction mechanisms, and the stability of electrochemically generated species.
Studies on the electrochemical behavior of L-alanine and other amino acids on various electrode surfaces have laid the groundwork for understanding their redox chemistry. The electropolymerization of L-alanine on platinum, gold, and glassy carbon electrodes has been investigated, with cyclic voltammetry revealing the oxidation behavior of the amino acid. revistabionatura.com For L-phenylalanine, an anodic oxidation peak is observed at around 1.50 V on a smooth platinum electrode. revistabionatura.com The electrochemical oxidation of L-tyrosine shows a single anodic peak at approximately 0.8 V. revistabionatura.com These studies demonstrate that the structure of the amino acid significantly influences its electrochemical response.
The modification of electrode surfaces with amino acids can also be used for sensing applications, which relies on their electrochemical properties. An L-alanine-modified glassy carbon electrode has been developed for the simultaneous detection of heavy metal ions. acs.org The voltammetric signals are dependent on the pH, which affects the ionization state of the carboxylate group in alanine and its ability to form complexes with metal ions. acs.org
The redox behavior of metal complexes containing L-alanine as a ligand has also been a subject of electrochemical investigation. For instance, cyclic voltammetry studies of iridium(III) complexes with L-alanine as an ancillary ligand have been performed to understand their electronic properties. researchgate.netmdpi.com These studies show that the introduction of different substituents on the other ligands can tune the HOMO and LUMO energy levels of the complex, which is reflected in their oxidation and reduction potentials. researchgate.netmdpi.com
While direct electrochemical data for this compound is not extensively detailed in the provided search results, the principles from related amino acid studies are applicable. The presence of the N-Cl bond in this compound is expected to introduce a distinct redox-active site. The N-Cl group is known to be a good oxidizing agent, and its reduction would likely occur at a specific potential, which could be determined using techniques like cyclic voltammetry. The electrochemical behavior would also be influenced by factors such as pH and the nature of the electrode material.
Table 3: Electrochemical Data for L-Alanine and Related Compounds
| Compound/System | Electrochemical Technique | Observed Potential / Behavior | Reference |
| L-phenylalanine on Pt electrode | Cyclic Voltammetry | Anodic oxidation peak at ~1.50 V. | revistabionatura.com |
| L-tyrosine on Pt electrode | Cyclic Voltammetry | Anodic oxidation peak at ~0.8 V. | revistabionatura.com |
| L-tryptophan on Pt electrode | Cyclic Voltammetry | Two irreversible anodic peaks at ~0.87 V and 1.30 V (diluted). | revistabionatura.com |
| Iridium(III) complexes with L-alanine | Cyclic Voltammetry | The HOMO energy levels are influenced by substituents on the cyclometalated ligands. | researchgate.netmdpi.com |
| L-alanine-modified glassy carbon electrode | Square Wave Anodic Stripping Voltammetry | pH-dependent voltammetric signals for metal ion detection. | acs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-Chloro-L-alanine, and how can purity be rigorously validated?
- Methodological Answer : Synthesis typically involves chlorination of L-alanine under controlled acidic/basic conditions. Key steps include:
- Reaction monitoring via thin-layer chromatography (TLC) or HPLC .
- Purification using recrystallization or column chromatography .
- Purity validation via NMR (e.g., absence of unreacted starting material peaks) and mass spectrometry (MS) for molecular weight confirmation .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and what critical markers should be prioritized?
- Methodological Answer :
- NMR : Focus on chlorine-induced deshielding in H NMR (e.g., α-proton shifts) and C NMR for carbonyl/carboxyl groups .
- HPLC : Use reverse-phase columns with UV detection (e.g., 210 nm) to resolve degradation products .
- Elemental Analysis : Quantify chlorine content to confirm stoichiometry .
Advanced Research Questions
Q. How can contradictory literature data on this compound’s stability under varying pH be systematically resolved?
- Methodological Answer :
- Controlled Replication : Reproduce studies under standardized conditions (e.g., buffer ionic strength, temperature) .
- Kinetic Analysis : Use UV-Vis spectroscopy to monitor decomposition rates, fitting data to first/second-order models .
- Statistical Comparison : Apply ANOVA or t-tests to assess significance of discrepancies; report confidence intervals .
Q. What computational strategies effectively model this compound’s reactivity in peptide synthesis, and how do they align with empirical observations?
- Methodological Answer :
- Quantum Mechanics (QM) : Use DFT (e.g., B3LYP/6-311+G**) to predict reaction pathways (e.g., nucleophilic substitution at the chloro group) .
- Molecular Dynamics (MD) : Simulate solvation effects on reactivity in aqueous/organic media .
- Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .
Q. How can stereochemical integrity be preserved during this compound derivatization, and what analytical methods confirm retention of chirality?
- Methodological Answer :
- Derivatization Conditions : Use low-temperature, non-racemizing reagents (e.g., EDC/HOBt for amide coupling) .
- Chiral Analysis : Employ chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiopurity .
- X-ray Crystallography : Resolve crystal structures of derivatives to confirm absolute configuration .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., solvent grades, instrument calibration) in supplementary materials .
- Data Contradictions : Use funnel plots or sensitivity analyses to identify outliers in meta-analyses .
- Literature Review : Prioritize primary sources and validate protocols through pre-experimental replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
